molecular formula C8H8ClNO B3018174 6-Chloro-1,3-dihydroisobenzofuran-5-amine CAS No. 2304496-03-3

6-Chloro-1,3-dihydroisobenzofuran-5-amine

Cat. No.: B3018174
CAS No.: 2304496-03-3
M. Wt: 169.61
InChI Key: FBJUJHYEOWBXCV-UHFFFAOYSA-N
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Description

Established Synthetic Routes to this compound and Related Derivatives

The construction of this compound involves the formation of the core dihydroisobenzofuran ring system and the introduction of the chloro and amine substituents at the correct positions on the benzene (B151609) ring. The key challenge lies in the regioselective functionalization of the aromatic ring and the subsequent introduction of the amine group.

A common and effective method for introducing an amine group onto an aromatic ring is through the reduction of a nitro group precursor. This strategy is widely used in organic synthesis due to the accessibility of nitroaromatic compounds and the high efficiency of the reduction process.

A primary pathway to synthesize the target compound is through the chemical reduction of a corresponding nitro-substituted precursor, such as 6-chloro-5-nitro-1,3-dihydroisobenzofuran. A related example involves the reduction of compounds like 4-bromo-5-chloro-6-nitro-1,3-dihydroisobenzofuran. The nitro group is highly susceptible to reduction by various reagents, providing a reliable route to the desired primary amine.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), or treatment with metals in acidic media (e.g., tin, iron, or zinc in the presence of hydrochloric acid). Another reagent used for this transformation is sodium dithionite. The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure selective reduction of the nitro group.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

Reagent/System Conditions Notes
H₂, Pd/C Typically room temperature to moderate heat, atmospheric or higher pressure Highly efficient and clean, but requires specialized hydrogenation equipment.
Fe, HCl/AcOH Reflux A classic and cost-effective method often used in industrial-scale synthesis.
SnCl₂, HCl Room temperature or gentle heating A common laboratory-scale method known for its reliability.

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds (aldehydes and ketones). wikipedia.org This process involves two main steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. chemistrysteps.com For the synthesis of primary amines, ammonia (B1221849) is used as the nitrogen source. chemistrysteps.com

The reaction is typically performed as a one-pot synthesis where the carbonyl compound, ammonia (often from a source like ammonium chloride or ammonium acetate), and a reducing agent are combined. chemistrysteps.comtandfonline.com The choice of reducing agent is crucial; it must be capable of reducing the imine intermediate but not the initial carbonyl compound. chemistrysteps.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose due to their mild and selective nature. wikipedia.orgorganic-chemistry.org

Table 2: Selected Reducing Agents for Reductive Amination

Reducing Agent Typical Substrates Key Features
Sodium Cyanoborohydride (NaBH₃CN) Aldehydes, Ketones Effective at mildly acidic pH; selective for the iminium ion over the carbonyl group. chemistrysteps.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, Ketones A mild and selective agent, often used for its operational simplicity and effectiveness. organic-chemistry.org
Catalytic Hydrogenation (e.g., H₂, Pd/C) Aldehydes, Ketones Can be used in a direct, one-pot reaction; avoids hydride reagents. wikipedia.org

This general method could be adapted to synthesize the target molecule if a suitable aldehyde or ketone precursor on the dihydroisobenzofuran core were available.

Nucleophilic aromatic substitution (SNAr) is another fundamental strategy for introducing an amine group onto an aromatic ring. wikipedia.org This reaction involves the displacement of a suitable leaving group, such as a halide (F, Cl, Br, I), by a nucleophile. fishersci.seacs.orgresearchgate.net For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgfishersci.se

In the context of synthesizing this compound, a potential precursor could be a molecule like 5,6-dichloro-1,3-dihydroisobenzofuran or 6-chloro-5-fluoro-1,3-dihydroisobenzofuran. The fluorine atom is a particularly good leaving group in SNAr reactions. The nucleophile would typically be ammonia or a protected amine equivalent, which would attack the carbon bearing the leaving group, leading to the formation of the desired amine after a workup step. The reaction is usually carried out in a polar aprotic solvent like DMSO or DMF and may require heat. fishersci.se

The synthesis of specifically substituted derivatives relies on methods to functionalize the 1,3-dihydroisobenzofuran core. Various synthetic transformations can be applied to introduce or modify substituents on the aromatic ring of the dihydroisobenzofuran system. These can include electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, provided the existing substituents direct the incoming group to the desired position. For instance, nitration of the 6-chloro-1,3-dihydroisobenzofuran core could potentially yield a 6-chloro-5-nitro intermediate, which can then be reduced to the target amine as described previously. Organocatalytic methods have also been developed for the enantioselective synthesis of substituted 1,1-disubstituted-1,3-dihydroisobenzofurans, highlighting the advanced strategies available for creating complex derivatives. researchgate.net

The construction of the bicyclic 1,3-dihydroisobenzofuran ring system is the foundational step in the synthesis. Several methods have been reported for this purpose. One efficient route involves starting from substituted salicylaldehydes. rhhz.net This multi-step process can involve the formation of an N-aroylhydrazone, followed by oxidation to create an o-ketoaldehyde intermediate. Subsequent reduction and acid-catalyzed intramolecular cyclization yield the desired 1,3-dihydroisobenzofuran structure. rhhz.net Another approach involves the acid/base-steered cascade cyclization of 2-acylbenzoic acids to furnish isobenzofuranone derivatives, which can serve as precursors to the dihydroisobenzofuran core. mdpi.com These methods allow for the synthesis of a variety of functionalized dihydroisobenzofurans by using appropriately substituted starting materials. rhhz.net

Reductive Strategies for Amine Introduction

Precursors and Intermediate Compounds in this compound Synthesis

The construction of the target compound relies on carefully selected starting materials and the formation of key intermediates. The choice of precursors is critical for efficiently building the heterocyclic system and incorporating the required substituents.

Role of Substituted Isobenzofuranones and Phthalides

Substituted isobenzofuranones, commonly known as phthalides, are central to the synthesis of this compound as they constitute the core heterocyclic structure. These precursors are valuable synthetic intermediates for a range of biologically active compounds. researchgate.net The synthesis typically begins with a phthalide (B148349) molecule that already contains the necessary chloro and a nitro group (a precursor to the amine). For instance, a plausible starting material would be 6-chloro-5-nitro-1(3H)-isobenzofuranone.

The phthalide structure serves as a robust scaffold. The lactone ring within the phthalide can be selectively reduced to form the dihydroisobenzofuran ring system. The presence of the chloro and nitro groups on the aromatic ring at the C6 and C5 positions, respectively, is crucial for directing the synthesis toward the final product. 5-Aminophthalide itself is a known intermediate used in the synthesis of other pharmacologically active molecules. researchgate.net

Utilization of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acid derivatives serve as versatile and fundamental starting materials in various synthetic routes. These compounds are readily functionalized through multiple reaction types. semanticscholar.org For the synthesis of this compound, a suitable precursor would be a 2-methyl-4-chloro-5-nitrobenzoic acid.

The synthetic strategy involving this precursor typically includes two main transformations:

Formation of the Dihydroisobenzofuran Ring : The carboxylic acid group of the benzoic acid derivative is reduced to a primary alcohol. This alcohol, along with the adjacent methyl group, undergoes cyclization to form the dihydrofuran portion of the molecule.

Formation of the Amine Group : The nitro group at the C5 position is reduced to the primary amine. This reduction is a standard transformation in aromatic chemistry.

Optimization of Reaction Conditions and Process Development

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters. This includes the careful selection of solvents, precise temperature control, and the appropriate choice of catalysts and reagents for key reductive steps.

Influence of Solvent Systems (e.g., EtOH, H2O, THF)

The choice of solvent is critical for ensuring reagent solubility, modulating reactivity, and facilitating product isolation. Different solvents are employed at various stages of the synthesis.

Solvent SystemRole in Synthesis
Ethanol (EtOH) Often used as a solvent for the reduction of nitro groups, particularly with reagents like Fe/NH4Cl. commonorganicchemistry.com It is also suitable for reductions using sodium borohydride (NaBH4). youtube.comscispace.com
Water (H2O) Frequently used in combination with organic solvents like ethanol in a biphasic system for nitro reductions. commonorganicchemistry.comscispace.com It is also essential for the aqueous workup steps to remove inorganic salts and other water-soluble impurities.
Tetrahydrofuran (THF) A common aprotic solvent used for reductions with powerful hydride reagents like lithium aluminum hydride (LiAlH4), as it is anhydrous and unreactive towards the reagent. chemistrysteps.com

The selection of the solvent system directly impacts reaction outcomes and is tailored to the specific reagents and intermediates involved in each step.

Temperature Control and Reaction Kinetics

Temperature management is a key factor in controlling reaction rates and minimizing the formation of byproducts. Specific temperature conditions are required for different transformations in the synthetic pathway.

Low Temperatures (0-25 °C) : Certain sensitive reactions, such as those involving highly reactive intermediates, may be conducted at reduced temperatures to enhance selectivity.

Elevated Temperatures (Reflux) : Many reactions, including the reduction of nitro groups using iron powder, often require heating to proceed at a reasonable rate. For example, a common procedure involves heating the reaction mixture at 70-100°C for several hours to ensure complete conversion. commonorganicchemistry.com

Precise control over the reaction temperature is essential for managing the kinetics, ensuring the reaction proceeds to completion while maintaining the stability of the intermediates and the final product.

Catalyst Selection and Loading (e.g., Fe/NH4Cl, LiAlH4, Na(OAc)3BH)

The reduction steps are among the most critical transformations in the synthesis of this compound. The choice of reducing agent is determined by the specific functional group being targeted.

Reducing Agent/CatalystTarget Functional Group & Role
Fe/NH4Cl This system is a classic and cost-effective choice for the chemoselective reduction of aromatic nitro groups to primary amines. commonorganicchemistry.comreddit.comsemanticscholar.org The reaction is typically carried out in a solvent mixture such as ethanol/water.
Lithium Aluminum Hydride (LiAlH4) A potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols. chemistrysteps.comorganic-chemistry.org In this synthesis, it would be used to reduce a phthalide or a benzoic acid precursor to form the diol necessary for cyclization into the dihydroisobenzofuran ring. semanticscholar.orglibretexts.org
Sodium Borohydride (NaBH4) A milder reducing agent than LiAlH4, often used for the reduction of aldehydes and ketones. youtube.comlibretexts.org It could be employed in a synthetic route where an aldehyde intermediate is formed and subsequently reduced to the primary alcohol for cyclization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,3-dihydro-2-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJUJHYEOWBXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2CO1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Functionalization, and Derivatization Studies

Reactivity of the Amine Functionality at C-5

The primary amine at the C-5 position is a key site for a variety of chemical modifications, including acylation, alkylation, and condensation reactions. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

The nucleophilic nature of the primary amine at C-5 facilitates its reaction with acylating and alkylating agents. While specific studies on the alkylation of 6-chloro-1,3-dihydroisobenzofuran-5-amine are not extensively detailed in the available literature, acylation reactions have been reported for structurally analogous compounds.

In a notable example, the related compound 7-bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine has been shown to undergo acylation. The reaction with 3-ethoxyprop-2-enoyl chloride in the presence of pyridine (B92270) as a base proceeds smoothly to yield the corresponding enamide. This transformation highlights the capacity of the amine group to act as a nucleophile in the formation of new carbon-nitrogen bonds, a critical step in the synthesis of more complex heterocyclic systems.

Table 1: Acylation of a this compound Analogue This table is based on data for a closely related compound and is presented to illustrate the expected reactivity.

Starting Material Reagent Base Solvent Product

The reaction of primary amines with aldehydes or ketones to form Schiff bases, or imines, is a fundamental transformation in organic chemistry. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. Although specific studies detailing the formation of Schiff bases from this compound are not readily found in a review of current literature, this reaction is a highly probable transformation for this compound given the presence of the primary amine.

Beyond simple imine formation, the amine functionality is expected to participate in various condensation reactions with carbonyl-containing compounds. These reactions are fundamental in the construction of larger molecular frameworks and heterocyclic systems. While specific examples involving this compound are not documented in the reviewed literature, the general reactivity of aromatic amines suggests that it would be a suitable substrate for such transformations.

The amine group of this compound can theoretically undergo both oxidation and reduction. Oxidation of primary aromatic amines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. Conversely, while the amine is already in a reduced state, reductive processes are more relevant to the synthesis of this compound, for instance, from a corresponding nitro-precursor. Specific literature detailing these transformations for this compound is not available at present.

Transformations Involving the Chloro-Substituent at C-6

The chloro-substituent at the C-6 position offers a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The chloro-substituent at C-6, while generally less reactive than corresponding bromo or iodo analogues, can participate in these transformations under appropriate catalytic conditions.

Research on the closely related 7-bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine scaffold has demonstrated the feasibility of Suzuki coupling reactions. In these instances, the bromo-substituent is typically the site of reaction due to its higher reactivity. However, this work establishes the stability of the 6-chloro-isobenzofuran core under palladium-catalyzed conditions, suggesting that the C-6 chloro group could be targeted for coupling with a suitable catalyst system, likely one employing sterically hindered and electron-rich phosphine (B1218219) ligands.

While specific Buchwald-Hartwig amination studies on the C-6 chloro position of this molecule have not been reported, this reaction is a plausible pathway for the introduction of new nitrogen-based substituents, further expanding the synthetic utility of this scaffold.

Table 2: Representative Cross-Coupling of a Related Dihalo-isobenzofuran Amine This table illustrates a Suzuki coupling on a related bromo-chloro analogue, indicating the potential for cross-coupling on this molecular framework.

Aryl Halide Coupling Partner Catalyst Base Solvent Product Type

Nucleophilic Aromatic Substitution on the Halogenated Benzene (B151609) Ring

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the modification of aromatic rings, typically proceeding via an addition-elimination mechanism through a resonance-stabilized intermediate known as a Meisenheimer complex. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. SNAr reactions are significantly favored on electron-deficient aromatic systems, where electron-withdrawing groups (such as nitro or cyano groups) are present in positions ortho or para to the leaving group. These groups are essential for stabilizing the negative charge that develops in the ring during the reaction.

In the case of this compound, the aromatic ring is substituted with both a chlorine atom (a potential leaving group) and a primary amine. The amino group at the 5-position is a strong electron-donating group by resonance. This donation of electron density increases the electron richness of the benzene ring, thereby deactivating it towards attack by nucleophiles. Consequently, standard intermolecular SNAr reactions to displace the chloride atom are generally unfavorable under typical conditions. The substrate lacks the necessary electron-withdrawing character to stabilize the anionic intermediate required for the reaction to proceed efficiently. While intramolecular SNAr reactions can sometimes occur under forcing conditions in related systems, published studies detailing successful intermolecular nucleophilic aromatic substitution on the chloro-substituted ring of this specific compound are not prominent.

Modifications of the Dihydrofuran Ring

The 1,3-dihydroisobenzofuran portion of the molecule, also known as a phthalan (B41614) ring, offers additional sites for chemical modification, although it is generally a stable heterocyclic system.

Ring-Opening and Ring-Closure Reactions

The dihydrofuran ring consists of two benzylic ether linkages. The cleavage of such C-O bonds is typically challenging and requires harsh reaction conditions. Acid-catalyzed ring-opening, for instance with strong protic acids like HBr or Lewis acids, could potentially lead to the formation of a di(halomethyl)benzene derivative, but such transformations have not been specifically documented for this compound. The stability of the phthalan ring system makes it a robust scaffold that tends to remain intact during transformations performed on the aromatic portion of the molecule.

Functionalization at Ring Positions

The methylene (B1212753) groups at the C1 and C3 positions of the dihydrofuran ring are benzylic and thus represent potential sites for functionalization. Reactions such as radical halogenation or oxidation could theoretically introduce substituents at these positions. However, the selectivity of such reactions can be difficult to control, and there is a lack of specific research findings demonstrating the successful and selective functionalization at the C1 or C3 positions of this compound.

Cycloaddition and Annulation Reactions to Form Fused Systems

The primary amine at the C5 position is the most versatile functional handle for building more complex molecular architectures, serving as a nucleophilic starting point for the synthesis of fused heterocyclic systems.

Synthesis of Polyheterocyclic Compounds

The 5-amino group can be readily derivatized and used as an anchor point to construct new rings. A common strategy involves the acylation of the amine, followed by cyclization reactions. This approach is demonstrated in patent literature where a closely related analog, 7-bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine, is used as a building block for KRAS inhibitors. google.com The amine is first reacted with an acyl chloride to form an amide, which can then undergo further transformations to create complex polyheterocyclic structures.

This initial acylation highlights the nucleophilic character of the amine and its availability for derivatization, which is the first step in many annulation strategies.

Table 1: Example of Amine Functionalization for Heterocycle Synthesis

Reactant A Reactant B Reagent Product Type Reference

This foundational reaction provides an intermediate that is primed for subsequent cyclization to form quinoline-type fused systems, demonstrating a practical route to polyheterocyclic compounds from the aminodihydroisobenzofuran scaffold.

Intramolecular Cyclizations

Following initial derivatization of the 5-amino group, intramolecular cyclization reactions can be employed to generate fused ring systems. The strategy often involves introducing a second reactive functional group in the acylating agent that can subsequently react with a position on the dihydroisobenzofuran core.

For example, if the amine were acylated with a reagent containing a pendant group capable of generating an electrophile, an intramolecular electrophilic aromatic substitution could occur on the electron-rich benzene ring. More specifically, intramolecular SNAr reactions have been observed in other systems where an N-alkylated amine contains a suitable leaving group, leading to the formation of a new heterocyclic ring. nih.govnih.gov While no specific examples of Oxa-Mannich reactions commencing with this compound are documented, the principle involves the cyclization of an oxygen nucleophile onto an iminium ion. A hypothetical route could involve the formation of an imine from the 5-amino group, which could then be attacked by the ether oxygen of the dihydrofuran ring under specific conditions, although this would likely require significant activation and has not been reported. The most synthetically viable intramolecular cyclizations from this starting material would rely on the initial functionalization of the amine to install a reactive chain that can cyclize back onto the aromatic ring.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 6-Chloro-1,3-dihydroisobenzofuran-5-amine is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two singlets, representing the two non-equivalent aromatic protons. The dihydrofuran ring contains two methylene (B1212753) (CH₂) groups, which are expected to appear as two separate singlets due to their different chemical environments. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1 ~7.0 Singlet 1H Aromatic C4-H
2 ~6.8 Singlet 1H Aromatic C7-H
3 ~5.0 Singlet 2H Methylene O-CH₂
4 ~4.9 Singlet 2H Methylene Ar-CH₂

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. Aromatic carbons typically resonate between 110-160 ppm. mdpi.compressbooks.pubwisc.edu The carbon attached to the chlorine atom (C-6) is expected to be deshielded, while the carbon attached to the amine group (C-5) would also show a characteristic shift. The two methylene carbons in the dihydrofuran ring would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 ~72
C3 ~70
C3a ~130
C4 ~115
C5 ~145
C6 ~120
C7 ~118

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this molecule, COSY would primarily be used to confirm the absence of coupling between the singlet protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals for C4-H, C7-H, and the two CH₂ groups to their corresponding carbon signals in the ¹³C spectrum.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. The primary amine group is identifiable by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comspectroscopyonline.com A primary amine also typically shows an N-H scissoring vibration around 1600 cm⁻¹. wpmucdn.comyoutube.com Other expected peaks include C-O-C stretching for the ether linkage in the dihydrofuran ring, aromatic C=C stretching, and a C-Cl stretching vibration in the fingerprint region (typically below 800 cm⁻¹).

Table 3: Predicted IR Absorption Data

Wavenumber Range (cm⁻¹) Functional Group Vibration Type
3400 - 3500 Primary Amine (N-H) Asymmetric Stretch
3300 - 3400 Primary Amine (N-H) Symmetric Stretch
3000 - 3100 Aromatic C-H Stretch
2850 - 2960 Aliphatic C-H (CH₂) Stretch
1580 - 1620 Primary Amine (N-H) Scissor (Bend)
1450 - 1500 Aromatic C=C Stretch
1050 - 1150 Aryl Ether (C-O-C) Asymmetric Stretch

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₈H₈ClNO. The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with two peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. nih.gov The precise mass measurement from HRMS allows for the unequivocal determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. This technique is a powerful tool for confirming the identity of newly synthesized compounds. rsc.orgrsc.org

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated m/z (for C₈H₈³⁵ClNO) Calculated m/z (for C₈H₈³⁷ClNO)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS serves as a critical tool for confirming the molecular identity and assessing the presence of any impurities.

The process involves introducing a solution of the compound into an HPLC system, where it is separated from other components in the sample mixture. The eluent from the chromatography column is then directed into the ion source of the mass spectrometer. For a compound like this compound, electrospray ionization (ESI) is a common method used to generate ions in the gas phase.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The primary ion expected for this compound would be the protonated molecule, [M+H]⁺. Given the molecular formula C₈H₈ClNO, the monoisotopic mass is approximately 169.03 g/mol . The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern, with two major peaks at a ~3:1 ratio corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure, confirming the connectivity of its atoms. A simple and sensitive ultra-high performance liquid chromatography-tandem mass spectroscopy (UHPLC-MS/MS) method can be developed for the determination of related chloro-adducts, demonstrating the technique's applicability to such compounds researchgate.net.

Table 1: Representative LC-MS Data for this compound

Parameter Expected Value/Information
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion [M+H]⁺ (³⁵Cl) m/z 170.04
Isotopic Peak [M+H]⁺ (³⁷Cl) m/z 172.04
Isotopic Ratio (³⁵Cl/³⁷Cl) Approximately 3:1

Note: The data in this table is illustrative and based on the theoretical structure of the compound.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic methods are indispensable for determining the purity of this compound and for analyzing mixtures during its synthesis and purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds in research and pharmaceutical settings. For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

The aromatic nature of the isobenzofuran (B1246724) ring system allows for sensitive detection using an ultraviolet (UV) detector. A diode-array detector (DAD) or photodiode array (PDA) detector can provide additional information by acquiring the UV-visible spectrum for each peak, which aids in peak identification and purity assessment chromforum.org. The development of an HPLC-UV system for detecting a similar compound, 5-amino-2-chloropyridine, highlights the suitability of this method for chloro-amino aromatic compounds sciopen.com. In a typical analysis, a gradient elution program is used to ensure the separation of the main compound from both more polar and less polar impurities.

Table 2: Illustrative HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Note: This table represents a typical starting method for a compound of this nature and would require optimization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for qualitative monitoring of chemical reactions and for preliminary purity checks. During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their polarity and interaction with the stationary phase. The separated spots are visualized, often using a UV lamp, as the aromatic rings in the reactants and products absorb UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the components.

Table 3: Example TLC Analysis Results

Compound Rf Value (Hexane:Ethyl Acetate 1:1) Visualization
Starting Material A 0.75 UV Active
Starting Material B 0.60 UV Active
Product 0.45 UV Active

Note: Rf values are illustrative and highly dependent on the exact TLC conditions.

X-ray Crystallography for Solid-State Molecular Structure Determination (General importance in chemical research)

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chromforum.orgrhhz.net While specific crystallographic data for this compound is not detailed here, the general importance of this technique in chemical research is paramount. It remains the primary method for characterizing the atomic structure of materials. moravek.com

In the context of a molecule like this compound, X-ray crystallography would provide unambiguous confirmation of its structure. It would reveal the planarity of the ring system, the precise orientation of the chloro and amine substituents relative to the fused ring, and the bond distances and angles, which are sensitive measures of bond strength and order. moravek.com

The accurate knowledge of a molecular structure is a fundamental prerequisite for rational drug design and for understanding structure-property relationships in materials science. env.go.jp Crystallographic studies provide the essential structural information needed to understand how a molecule might interact with a biological target, such as an enzyme or receptor. env.go.jp Despite the challenge of growing a suitable crystal, which is often the rate-limiting step, the detailed and accurate structural information provided by X-ray crystallography is invaluable across numerous scientific disciplines. env.go.jp

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering deep insights into molecular systems.

Molecular Orbital Analysis

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. For substituted isobenzofuran-1(3H)-ones, the main electronic transitions and corresponding orbitals have been calculated using TD-DFT, providing insights into their solvatochromism. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. rjptonline.org

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule (i.e., the lowest energy conformer). For a flexible molecule like 6-Chloro-1,3-dihydroisobenzofuran-5-amine, which has a non-aromatic dihydrofuran ring, multiple conformations may exist. Computational methods can be used to perform a systematic search of the conformational space to identify the global minimum energy structure. nih.gov Geometry optimization calculations, typically performed using DFT, refine the molecular structure to this minimum energy state, providing precise bond lengths, bond angles, and dihedral angles. These optimized geometries are the starting point for most other computational analyses, including the prediction of spectroscopic properties and reaction mechanisms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. For instance, DFT studies have been used to elucidate the mechanisms of [8+2] cycloadditions of dienylisobenzofurans, comparing different possible pathways to determine the most favorable one. pku.edu.cn Such studies could be applied to understand the synthesis or reactivity of this compound, for example, in reactions involving the amine or chloro substituents, or in transformations of the dihydroisobenzofuran ring system.

In Silico Screening and Virtual Library Design (General for related compounds)

In silico screening and the design of virtual libraries are essential components of modern drug discovery and materials science. These computational techniques allow for the rapid evaluation of large numbers of molecules for their potential biological activity or desired properties, thereby prioritizing candidates for synthesis and experimental testing.

For a class of compounds like substituted dihydroisobenzofurans, a virtual library can be created by systematically varying the substituents on the core structure. These virtual compounds can then be screened in silico for properties such as binding affinity to a biological target (through molecular docking), as well as absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net This approach helps in identifying promising lead compounds and guiding the design of more potent and selective molecules. For example, novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressant agents based on such principles. nih.gov The general framework of in silico screening and virtual library design is broadly applicable and could be a valuable strategy for exploring the therapeutic potential of derivatives of this compound.

Theoretical and Methodological Aspects of Structure Activity Relationship Sar Studies

Design Principles for Investigating Structural Modifications of the 1,3-Dihydroisobenzofuran-5-amine Scaffold

The design of new molecules based on a central scaffold, such as 1,3-dihydroisobenzofuran-5-amine, is guided by established medicinal chemistry principles. The goal is to create a diverse set of analogues to systematically probe the chemical space around the core structure.

Key design principles include:

Scaffold Hopping and Modification : While maintaining the core dihydroisobenzofuran ring, modifications can be introduced to alter its electronic and steric properties. For the 6-Chloro-1,3-dihydroisobenzofuran-5-amine scaffold, this involves exploring substitutions at other available positions on the bicyclic system. Research on related scaffolds, like citalopram (B1669093) analogues, has shown that modifications at positions 4 and 5 are well-tolerated for activity at certain biological targets like the serotonin (B10506) transporter (SERT). nih.gov

Functional Group Interconversion : The primary amine at position 5 and the chloro group at position 6 are key anchor points for modification. The amine can be converted into a wide range of functional groups (amides, sulfonamides, secondary/tertiary amines) to probe for new interactions with a target protein. The chloro group can be replaced with other halogens (F, Br, I) or bioisosteric groups to fine-tune lipophilicity and electronic character.

Privileged Substructures : The benzofuran (B130515) core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com Design strategies often involve combining this core with other known pharmacophores or functional groups to enhance desired biological effects.

Homologation and Chain Variation : If the amine functionality is part of a larger side chain, as seen in citalopram where a dimethylaminopropyl group is attached at position 1, design principles would include varying the length and rigidity of this chain to optimize target engagement. nih.gov

Stereochemistry : For derivatives with chiral centers, it is crucial to synthesize and test individual enantiomers, as biological targets often exhibit stereoselectivity. For instance, in studies of citalopram analogues, the S-enantiomer is consistently more potent at SERT than the R-enantiomer. nih.gov

Strategies for Derivatization to Explore Functional Modulations

Derivatization is the synthetic process of modifying a molecule to produce new compounds with potentially altered properties. For the this compound scaffold, derivatization strategies focus on the reactive amine group and the aromatic ring.

Derivatization of the Amine Functionality: The primary amine at position 5 is a versatile handle for chemical modification. Common strategies include:

Acylation : Reaction with acyl chlorides or anhydrides to form amides. This introduces a carbonyl group which can act as a hydrogen bond acceptor and allows for the introduction of various R-groups to explore steric and electronic effects. nih.gov

Sulfonylation : Reaction with sulfonyl chlorides to generate sulfonamides, which are excellent hydrogen bond donors and can establish different interactions compared to amides.

Alkylation/Reductive Amination : Introduction of alkyl groups to form secondary or tertiary amines. This modifies the basicity and lipophilicity of the nitrogen atom. N-substituted analogues are common in SAR studies to explore steric tolerance at a binding site. nih.gov

Urea and Thiourea Formation : Reaction with isocyanates or isothiocyanates, respectively, to introduce functionalities capable of forming multiple hydrogen bonds.

Derivatization of the Dihydroisobenzofuran Core:

Substitution at other positions : While the starting scaffold is defined, SAR exploration would involve synthesizing analogues with substituents at other positions (e.g., position 4 or 7) to understand the spatial and electronic requirements of the target. Studies on citalopram have explored a range of substituents at the 5-position, including halogens and phenyl groups, demonstrating significant tolerance for modifications at this site. nih.gov

Modification of the Chloro Group : Nucleophilic aromatic substitution reactions could potentially replace the chlorine atom, although this is often challenging. More commonly, analogues with different substituents at this position would be generated through de novo synthesis from different starting materials.

A general approach involves creating a library of compounds where a single point of the molecule is varied systematically. For example, a series of amides could be synthesized from the parent amine using a diverse set of carboxylic acids to probe how different substituents affect biological activity. nih.gov

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to rationalize experimental SAR data and to predict the activity of novel compounds, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.netmdpi.com For a series of this compound derivatives, descriptors such as lipophilicity (logP), electronic properties (Hammett constants, atomic charges), and steric parameters (molar refractivity, van der Waals volume) would be calculated. nih.gov A resulting QSAR equation can predict the activity of unsynthesized analogues and highlight the key molecular properties driving potency. researchgate.netchalcogen.ro For example, studies on other chlorinated heterocyclic compounds have shown that charge on nitrogen atoms and dipole moments can be critical determinants of activity. researchgate.net

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov A model can be generated based on a set of active molecules or from the crystal structure of the target protein with a bound ligand. nih.govfrontiersin.org This model then serves as a 3D query to screen virtual libraries for new compounds that fit the required features, potentially identifying novel scaffolds or substitution patterns for the 1,3-dihydroisobenzofuran core. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a molecule within the binding site of a target protein. Docking studies could be used to visualize how different derivatives of this compound interact with a receptor. This can explain why certain substitutions increase affinity (e.g., by forming a new hydrogen bond) while others decrease it (e.g., due to a steric clash).

These computational methods are most powerful when used together. A pharmacophore model can identify initial hits, which are then docked into the target site for refinement, and the resulting insights can be used to build a predictive QSAR model.

Comparative Analysis of Substitution Patterns on the Dihydroisobenzofuran Core and Amine Functionality

SAR studies aim to determine which parts of a molecule are most sensitive to modification. By comparing the effects of substitutions on the dihydroisobenzofuran core versus the 5-amine group, chemists can understand the specific roles each part of the scaffold plays in target binding.

Drawing parallels from extensive SAR studies on citalopram, a related scaffold, provides valuable insights. nih.govnih.gov In these studies, modifications were made to the dihydroisobenzofuran ring and to the N-alkyl side chain.

Substitutions on the Dihydroisobenzofuran Core:

Position 5 : In citalopram, the 5-cyano group can be replaced with other groups like bromo (Br) and iodo (I) with retention or even enhancement of SERT binding affinity. nih.gov This suggests that this position is tolerant of bulky, lipophilic substituents and that electronic effects here are critical. For the this compound scaffold, this implies that derivatizing the 5-amine to larger amides or sulfonamides might be well-tolerated.

Position 4 : Modifications at the 4-position of the citalopram scaffold were also generally well-tolerated, leading to compounds with high SERT affinity. nih.gov This indicates a degree of flexibility in the binding pocket around this region of the molecule.

Substitutions on the Amine Functionality:

N-Demethylation and Extension : In citalopram and its analogues, the terminal amine is a dimethylamino group. Removing one or both methyl groups (N-demethylation) or replacing them with larger substituents has been investigated. nih.gov These studies show that while some steric bulk is tolerated at the nitrogen, extensive modification can lead to a decrease in affinity, suggesting specific spatial constraints in the binding pocket that accommodates the amine.

Comparative Insights: The data from related scaffolds suggest that the dihydroisobenzofuran ring may serve as a foundational anchor, with its substitution pattern (e.g., the 6-chloro group) orienting the molecule in the binding site. The functional group at position 5 (the amine in this case) appears to be a key interaction point that can be significantly modified to tune affinity and selectivity. The table below, adapted from data on citalopram analogues, illustrates how substitutions on the ring can impact binding affinity for the serotonin transporter (SERT).

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block for Complex Molecule Construction

Amines are recognized as highly versatile chemical building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers. amerigoscientific.com The 1,3-dihydroisobenzofuran moiety itself is a significant structural motif present in numerous pharmacologically active compounds. rhhz.net The combination of the amine functionality with the dihydroisobenzofuran core in 6-Chloro-1,3-dihydroisobenzofuran-5-amine provides a powerful tool for medicinal chemists and synthetic chemists to generate libraries of complex molecules for drug discovery and other applications. amerigoscientific.comenamine.net

Integration into Heterocyclic Systems Beyond Isobenzofurans

The reactivity of the amine group allows for the integration of the this compound scaffold into larger, more complex heterocyclic systems.

A novel synthetic methodology has been developed for the creation of quinolino-aminobenzoxaboroles, which are molecular entities with potential therapeutic applications. umn.edu This synthesis involves the strategic introduction of an aminobenzoxaborole unit onto a quinoline core. umn.edu While the specific use of this compound is not detailed, related aminobenzoxaborole structures are key starting materials. umn.edu Benzoxaboroles are noted for their stability and favorable pharmacokinetic properties compared to corresponding phenylboronic acids, making them attractive scaffolds in medicinal chemistry. umn.eduresearchgate.net The fusion of the quinoline moiety, known for a diverse range of pharmacological properties, with a benzoxaborole structure aims to generate new compounds with significant therapeutic potential. umn.edu

The imidazo[2,1-b] umn.eduresearchgate.netresearchgate.netthiadiazole core is a significant heterocyclic system that has been extensively studied for its wide range of biological activities. researchgate.netnih.gov The classical and most widely employed method for synthesizing this scaffold involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with α-haloketones, such as various phenacyl bromides, in a cyclization reaction. researchgate.net This established synthetic route provides a framework for producing a variety of substituted imidazo[2,1-b] umn.eduresearchgate.netresearchgate.netthiadiazoles. researchgate.netresearchgate.netorganic-chemistry.org Although the direct use of this compound in this specific synthesis is not documented in the available literature, aromatic amines are foundational precursors for creating the necessary thiadiazole intermediates.

Table 1: General Synthetic Approaches for Imidazo[2,1-b] umn.eduresearchgate.netresearchgate.netthiadiazoles This table is for illustrative purposes based on general syntheses and does not imply the direct use of this compound.

Starting Material 1 Starting Material 2 Reaction Type Product
2-Amino-1,3,4-thiadiazole derivative α-Haloketone (e.g., Phenacyl bromide) Cyclocondensation Substituted imidazo[2,1-b] umn.eduresearchgate.netresearchgate.netthiadiazole
Thio-semicarbazide Carboxylic Acid Cyclization 2-Amino-1,3,4-thiadiazole

A significant application of the isobenzofuran (B1246724) scaffold is in the synthesis of N-aryl azacycles. researchgate.net Research has demonstrated a metal-free and efficient method for preparing N-aryl-substituted azacycles from arylamines and cyclic ethers. nih.gov Specifically, the reaction of 1,3-dihydroisobenzofuran with anilines can be used to form fused cyclic amines, such as isoindolines. researchgate.netorganic-chemistry.org

One notable method employs a synergistic catalytic system of a Lewis acid, B(C6F5)3, and a Brønsted acid to facilitate the ring-opening of the cyclic ether and the subsequent cyclization with the arylamine. nih.gov In a documented example, 1,3-dihydroisobenzofuran was smoothly converted to a fused cyclic amine with a 77% yield. researchgate.net Another approach utilizes POCl3 and DBU to achieve high yields of isoindolines and other azacycles from arylamines and cyclic ethers. organic-chemistry.org These methods are compatible with a range of substituted anilines, including those with electron-withdrawing groups like chloro substituents. researchgate.net This demonstrates a viable pathway for converting this compound into more complex, fused N-aryl heterocyclic systems.

Table 2: Representative Conditions for N-Aryl Azacycle Synthesis from Cyclic Ethers

Cyclic Ether Arylamine Catalyst/Reagents Solvent Product Type Yield Reference
1,3-Dihydroisobenzofuran Aniline B(C6F5)3, pTSA·H2O Not Specified Fused Cyclic Amine (Isoindoline derivative) 77% researchgate.net
Tetrahydrofuran (THF) Chloroaniline B(C6F5)3, pTSA·H2O Not Specified N-Aryl Pyrrolidine 76-88% researchgate.net

Exploration in the Development of Novel Functional Materials

The structural components of this compound are relevant to the design of novel functional materials. The field of organic materials science often utilizes conjugated organic molecules, including those derived from aromatic amines, for applications in devices like organic semiconductors. While direct applications of this specific compound are not detailed, the broader class of molecules is of significant interest. For example, the reaction of aryl amines with quinones is a known method for producing fused heterocyclic ladder oligomers that can serve as organic semiconductors. The inherent electronic properties of aromatic amines and fused ring systems provide a foundation for developing new materials with tailored optical and electrical characteristics.

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes

The biological activity of chiral molecules is often stereospecific. Consequently, the development of asymmetric synthetic routes to produce enantiomerically pure compounds is a paramount goal in medicinal chemistry. For 6-Chloro-1,3-dihydroisobenzofuran-5-amine and its derivatives, where chirality can be introduced at the C1 and C3 positions of the dihydroisobenzofuran ring, enantioselective synthesis is a critical area for future research.

Current synthetic strategies may yield racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Future efforts will likely focus on the development of catalytic asymmetric methods to establish the desired stereochemistry directly. Organocatalysis, transition-metal catalysis, and biocatalysis are promising avenues. For instance, chiral Brønsted acids could catalyze asymmetric cascade reactions to construct the dihydroisobenzofuran core with high enantioselectivity. acs.orgresearchgate.net Similarly, chiral phosphoric acid catalysts have shown success in the enantioselective synthesis of related 2,3-dihydrobenzofuran (B1216630) derivatives and could be adapted for this system. researchgate.net

The synthesis of chiral amines is another well-established field that can provide valuable insights. yale.edu Methodologies for the asymmetric synthesis of vicinal chloroamines and α-chloroamides, for instance, could inspire novel approaches to chiral derivatives of this compound. nih.govbeilstein-journals.orgnih.gov The development of practical and scalable asymmetric routes will be instrumental in unlocking the full therapeutic potential of chiral derivatives of this scaffold.

Advanced Functionalization Strategies of the this compound Core

The ability to selectively introduce new functional groups into a molecule, particularly in the later stages of a synthetic sequence, is highly valuable for creating diverse molecular libraries for drug discovery. Advanced functionalization strategies, such as C-H bond activation and late-stage functionalization, offer powerful tools for modifying the this compound core.

C-H activation strategies enable the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials. princeton.eduyoutube.com Palladium-catalyzed C-H functionalization, for example, has been successfully employed for the arylation of heteroaromatics and could be applied to introduce further diversity into the aromatic ring of the target molecule. univ-rennes.fr Sequential C-H functionalization reactions have also been used for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans, a strategy that could be adapted for the dihydroisobenzofuran system. nih.gov

Late-stage functionalization (LSF) is particularly relevant for the rapid generation of analogues of a lead compound. nih.govrwth-aachen.de Techniques for the late-stage halogenation, amination, and oxygenation of aromatic rings are continually being refined. nih.govacs.orgnih.gov For this compound, these methods could be used to introduce additional substituents on the benzene (B151609) ring, modulating the electronic and steric properties of the molecule to optimize its biological activity. The development of regioselective LSF methods will be crucial for the efficient and predictable derivatization of this scaffold.

Application of Machine Learning and AI in Synthetic Route Discovery

Furthermore, AI can be employed to optimize reaction conditions, predict the outcomes of reactions, and even suggest novel reagents. By integrating AI and ML into the workflow of synthetic chemistry, researchers can accelerate the discovery and development of new derivatives of this compound, saving time and resources.

Sustainable and Biocatalytic Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. Sustainable and biocatalytic approaches offer significant advantages in this regard and are a key area for future research in the synthesis and derivatization of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity under mild reaction conditions. nih.gov Engineered enzymes, such as transaminases and amine dehydrogenases, are now widely used for the synthesis of chiral amines and could be applied to introduce or modify the amine group in the target molecule. acs.orgrochester.eduhims-biocat.eumdpi.com Biocatalytic strategies have also been developed for the synthesis of related dihydrobenzofuran scaffolds, demonstrating the potential of enzymes to construct the core heterocyclic ring system with high stereoselectivity. nih.govrochester.edu

In addition to biocatalysis, other green chemistry approaches can be applied. The development of environmentally benign halogenation methods, for example, can reduce the use of hazardous reagents. rsc.orgrsc.org The microbial degradation of halogenated aromatic compounds is also an area of active research, offering sustainable solutions for waste treatment. mdpi.comnih.gov By embracing these sustainable and biocatalytic methodologies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-1,3-dihydroisobenzofuran-5-amine, and how can purity be optimized?

Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and halogenation. A literature-based approach (e.g., adapted from benzofuran derivatives) suggests starting with isobenzofuran precursors, followed by regioselective chlorination at the 6-position and subsequent amination. Key steps:

  • Cyclization : Use catalytic acid (e.g., H₂SO₄) to form the dihydroisobenzofuran core.
  • Chlorination : Employ N-chlorosuccinimide (NCS) in anhydrous conditions for selective substitution .
  • Amination : Introduce the amine group via Buchwald-Hartwig coupling or nucleophilic substitution, depending on the leaving group.
    Purity Optimization :
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Confirm final product purity using HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or isomers .

Q. How can the ionization state and lipophilicity of this compound be experimentally determined?

Answer:

  • Ionization State :
    • Use potentiometric titration to measure pKa values. Computational tools (e.g., MarvinSketch) predict microspecies distribution (e.g., protonated amine under pH <3 vs. deprotonated under pH >13) .
    • Table 1 : Predominant microspecies at varying pH:
pH RangeDominant Form
<3Protonated amine (NH₃⁺)
3–10Neutral amine (NH₂)
>10Deprotonated (NH⁻)
  • Lipophilicity :
    • Determine logP via shake-flask method (octanol/water partition) or reverse-phase HPLC (calibrated with standards) .
    • Chemometric analysis (e.g., SRD ranking) can prioritize parameters like molecular weight and polar surface area for predictive modeling .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., chloro group reactivity).
  • Transition State Analysis : Use Gaussian or ORCA to model SNAr mechanisms, focusing on leaving group (Cl⁻) dissociation energy and amine nucleophilicity .
  • Solvent Effects : Apply COSMO-RS to simulate solvation in polar aprotic solvents (e.g., DMF), which enhance reaction rates by stabilizing intermediates .

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Answer: Contradictions often arise from structural analogs (e.g., benzodithiazine vs. benzofuran cores) or assay conditions. Mitigation strategies:

  • Structural Validation : Confirm compound identity via X-ray crystallography (e.g., isoindole derivatives in ) and HRMS .
  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
    • Compare IC₅₀ values under matched pH and temperature conditions .
  • Meta-Analysis : Apply multivariate regression to isolate substituent effects (e.g., chloro vs. methoxy groups on antitumor activity) .

Q. What methodologies are suitable for analyzing trace degradation products of this compound under accelerated stability testing?

Answer:

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor via:
    • LC-MS/MS : Identify degradation products (e.g., dechlorinated or oxidized species) using a QTOF detector.
    • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .
  • Stabilization Strategies :
    • Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition.
    • Use amber glass vials to block UV-induced cleavage .

Q. How does the stereoelectronic environment of this compound influence its intermolecular interactions in crystal packing?

Answer:

  • X-ray Crystallography : Analyze halogen bonding (C-Cl⋯π) and hydrogen bonding (N-H⋯O) interactions. For example, chlorinated isoindole derivatives form π-stacked columns stabilized by Cl⋯phenyl interactions .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15% Cl⋯H contacts, 30% H⋯O/N) using CrystalExplorer .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for chlorination to avoid hydrolysis .
  • Analysis : Combine NMR (for structure) and HPLC-MS (for purity/degredants) .
  • Data Interpretation : Cross-validate computational predictions (e.g., logP) with experimental results to address discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.